molecular formula C18H14N4O2S3 B2640733 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 890951-70-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B2640733
CAS No.: 890951-70-9
M. Wt: 414.52
InChI Key: GVMIHSHOHWTPLB-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound featuring a fused thiazolo-benzothiazole core substituted with dimethoxy and methyl groups.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c1-8-19-15-13(25-8)5-4-9-16(15)27-18(20-9)22-17-21-10-6-11(23-2)12(24-3)7-14(10)26-17/h4-7H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMIHSHOHWTPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=CC(=C(C=C5S4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole and thiazolobenzothiazole rings through cyclization reactions. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the cyclization and coupling processes .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several benzothiazole and thiazolo-fused derivatives. Key comparisons include:

Compound Name Molecular Formula Substituents Key Properties/Activities References
N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine C₁₇H₁₄N₄O₂S₂ 5,6-Dimethoxy (benzothiazole), 7-methyl (thiazolo) Predicted high lipophilicity, potential bioactivity (inferred from analogs) N/A
8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine (CAS 13399-27-4) C₉H₇N₃S₂ 8-Methyl (benzisothiazole) Intermediate; no explicit bioactivity reported
7-(Methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine (CAS 397290-24-3) C₉H₇N₃S₃ 7-Methylsulfanyl (thiazolo-benzothiazole) Predicted density: 1.60 g/cm³; pKa: 0.75 (calculated)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-chloroacetamide derivatives Varies (e.g., C₁₀H₉ClN₂O₃S) 5,6-Methylenedioxy (benzothiazole), chloroacetamide Synthesized for antimicrobial screening

Key Structural and Functional Differences

Substituent Effects :

  • The 5,6-dimethoxy group in the target compound enhances electron-donating capacity compared to the 5,6-methylenedioxy group in derivatives. This difference may influence solubility and receptor binding .
  • The 7-methyl substitution on the thiazolo ring (target compound) contrasts with the methylsulfanyl group in CAS 397290-24-3, which introduces sulfur-based hydrophobicity .

Thiadiazole-benzothiazole hybrids (e.g., ) demonstrated insecticidal and fungicidal effects, implying that fused heterocycles like the target compound may share these properties .

Physicochemical Properties :

  • Solubility : A related benzothiazole-amine (CAS 810633-89-7) has a water solubility of 42.1 µg/mL at pH 7.4, suggesting that the target compound’s dimethoxy groups might improve solubility compared to methylsulfanyl analogs .
  • Stability : The methylenedioxy derivatives () are synthesized via acetylation and nucleophilic substitution, indicating that the target compound’s synthesis may require similar robust conditions .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a complex heterocyclic compound that belongs to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound's structure can be represented by the following details:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H14N2O3S
InChI Key CWDHMNONQBHXGV-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)OC

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies have demonstrated that related benzothiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Benzothiazoles are known to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound may interfere with DNA replication or induce oxidative stress in cancer cells, leading to cell death .
  • Case Studies : A study involving related compounds indicated a significant reduction in tumor growth in animal models when treated with benzothiazole derivatives .

Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of benzothiazole derivatives:

  • Neuroprotection : Compounds within this chemical class have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Research Findings

Recent studies have focused on synthesizing and testing various derivatives of benzothiazole to enhance biological activity:

  • Synthesis Methods : Common methods include condensation reactions and cyclization techniques that yield high-purity products suitable for biological testing .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

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